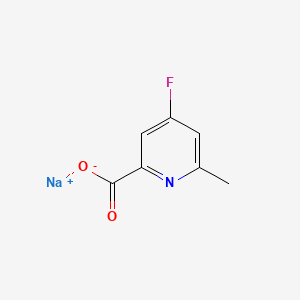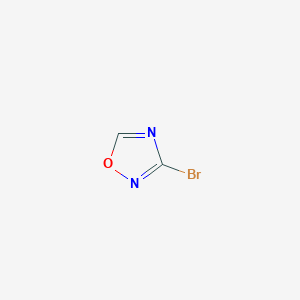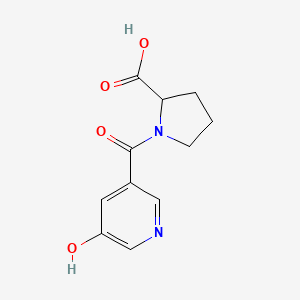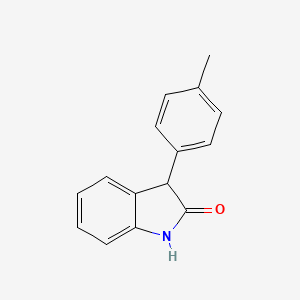
Sodium 4-fluoro-6-methylpicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-fluoro-6-methylpicolinate is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 6th position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-fluoro-6-methylpicolinate typically involves the fluorination of 6-methylpicolinic acid. One common method is the use of Selectfluor, a widely used electrophilic fluorinating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature, yielding the desired fluorinated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions. The scalability of the reaction and the availability of fluorinating agents like Selectfluor make it feasible for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-fluoro-6-methylpicolinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Sodium 4-fluoro-6-methylpicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism of action of Sodium 4-fluoro-6-methylpicolinate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
4-Fluoropyridine: Lacks the methyl group at the 6th position.
6-Methylpicolinic Acid: Lacks the fluorine atom at the 4th position.
4-Fluoro-2-methylpyridine: Has a methyl group at the 2nd position instead of the 6th.
Uniqueness: Sodium 4-fluoro-6-methylpicolinate is unique due to the specific positioning of both the fluorine and methyl groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other fluorinated pyridines .
Propriétés
Formule moléculaire |
C7H5FNNaO2 |
|---|---|
Poids moléculaire |
177.11 g/mol |
Nom IUPAC |
sodium;4-fluoro-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H6FNO2.Na/c1-4-2-5(8)3-6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
MKTJPALIMPPHOO-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=N1)C(=O)[O-])F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)

![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)

![3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13920392.png)
![6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid](/img/structure/B13920404.png)

